molecular formula C24H27N5O4 B14997506 N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14997506
M. Wt: 449.5 g/mol
InChI Key: KWUTYEDIYRDPHR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate hydrazine derivatives with formamide under controlled conditions.

    Introduction of the dimethylphenyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where the triazolopyrimidine core is reacted with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the trimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the intermediate product from the previous step is reacted with 3,4,5-trimethoxybenzyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other compounds that contain similar structural motifs:

These comparisons highlight the unique structural features and potential advantages of this compound in medicinal chemistry.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H27N5O4/c1-13-7-8-17(14(2)9-13)28-23(30)20-15(3)27-24-25-12-26-29(24)21(20)16-10-18(31-4)22(33-6)19(11-16)32-5/h7-12,21H,1-6H3,(H,28,30)(H,25,26,27)

InChI Key

KWUTYEDIYRDPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C(=C4)OC)OC)OC)C)C

Origin of Product

United States

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